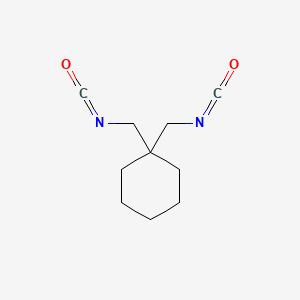![molecular formula C14H15ClF3NO B15350983 N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B15350983.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide is a chemical compound characterized by its unique structure, which includes a chloro group, a trifluoromethyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide typically involves the following steps:
Bromination: The starting material, 4-chloro-3-(trifluoromethyl)aniline, undergoes bromination to introduce a bromo group at the para position.
Cyclohexanecarboxylic Acid Activation: Cyclohexanecarboxylic acid is activated using reagents such as thionyl chloride to form cyclohexanecarboxylic acid chloride.
Coupling Reaction: The activated cyclohexanecarboxylic acid chloride is then coupled with the brominated aniline derivative using a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters.
Reduction Products: Amines, alcohols.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in organic synthesis research.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It has shown promise in preclinical studies for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide is compared with other similar compounds to highlight its uniqueness:
N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide: This compound has a similar structure but differs in the presence of an imidazole ring instead of a cyclohexanecarboxamide group.
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-ethoxy-benzamide: This compound contains an ethoxy group instead of the cyclohexanecarboxamide moiety.
Properties
Molecular Formula |
C14H15ClF3NO |
|---|---|
Molecular Weight |
305.72 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H15ClF3NO/c15-12-7-6-10(8-11(12)14(16,17)18)19-13(20)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,19,20) |
InChI Key |
DYTAOBAZJXEAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15350911.png)
![methyl {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate](/img/structure/B15350915.png)
![3-Benzo[1,3]dioxol-5-yl-3-(2-methoxy-phenyl)-propylamine](/img/structure/B15350932.png)

![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-bromophenyl)quinazolin-4(3H)-one](/img/structure/B15350940.png)


![3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-aminoimidazole-4-carboxamide](/img/structure/B15350950.png)
![N-{[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-yl]carbonyl}glycine](/img/structure/B15350961.png)
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B15350976.png)

![Methyl 3-(3-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-9-yl)phenyl ether](/img/structure/B15350988.png)
![Ethyl 4-[({[4-oxo-6-(trifluoromethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15350989.png)
